2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-18(13-25-16-5-2-1-3-6-16)22-15-10-8-14(9-11-15)19-23-17-7-4-12-21-20(17)26-19/h1-12H,13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAPYHPZSFYJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This is achieved through the annulation of a pyridine ring to a thiazole ring.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the thiazolo[5,4-b]pyridine core.
Formation of the Acetamide Group: The final step involves the acylation of the amine group on the phenyl ring with an acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new nucleophilic groups replacing the phenoxy or acetamide groups.
Scientific Research Applications
2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Anticancer Research
Thiadiazole-Acetamide Derivatives ()
Vinayak et al. synthesized phenoxy-acetamide derivatives with a thiadiazole-pyridine core. For example, 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) exhibited potent cytotoxicity against Caco-2 colon cancer cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil. The fluoro-phenoxy group likely enhances electron-withdrawing effects, stabilizing ligand-target interactions .
Comparison with Target Compound :
- The thiadiazole ring in 7d may reduce metabolic stability compared to the thiazolo[5,4-b]pyridine core.
- The methoxy-phenyl group in 7d could increase hydrophobicity versus the unsubstituted phenyl in the target compound.
Thiazolo[5,4-c]Pyridine Analog ()
The structurally similar N-{4-[2-([1,3]thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide differs in the thiazolo ring substitution (5,4-c vs. 5,4-b). This positional isomerism may alter π-π stacking with aromatic residues in target proteins, affecting potency .
Key Structural Differences :
| Feature | Target Compound | Thiazolo[5,4-c]Pyridine Analog |
|---|---|---|
| Thiazolo Ring Position | [5,4-b] | [5,4-c] |
| Phenoxy Substituent | 2-Phenoxy | 2-Phenoxy |
| Bioactivity Data | Not reported in evidence | Not reported in evidence |
Pyrimidine and Imidazothiazole Derivatives ()
- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide : Contains a dihydroimidazothiazole core. Fluorophenyl groups may enhance binding to hydrophobic pockets but reduce solubility .
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide : Features a pyrimidinylsulfanyl group, which could improve metabolic resistance compared to thiazolo-pyridines .
Activity Implications :
Condensation Reactions ()
The synthesis of pyrazole-sulfonamide hybrids (e.g., 2-cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide) involves refluxing ethanol with sodium ethoxide, similar to methods used for acetamide-thiazolo derivatives. Piperidine catalysis in such reactions suggests a common mechanism for Knoevenagel condensations .
Chloroacetyl Intermediates ()
Vinayak et al. employed 2-chloro-N-(5-methylpyridin-2-yl)acetamide as a key intermediate, highlighting the versatility of chloroacetyl groups in constructing diverse acetamide derivatives. This approach parallels the synthesis of the target compound, where chloroacetamide intermediates are likely used .
Anticancer Potency
While the target compound’s specific IC₅₀ data are unavailable, structural analogs provide benchmarks:
Solubility and Bioavailability
- The phenoxy group in the target compound may improve lipophilicity over fluorophenyl or methoxy-phenyl substituents, aiding blood-brain barrier penetration.
- Thiazolo-pyridine cores generally exhibit moderate aqueous solubility, necessitating formulation optimization for in vivo efficacy .
Biological Activity
2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry. Its structure incorporates a phenoxy group, a thiazolo[5,4-b]pyridine moiety, and an acetamide group, which contribute to its biological activities. Research has indicated that this compound possesses potential antimicrobial , anti-inflammatory , and antitumor properties, making it a candidate for various therapeutic applications.
The primary mechanism of action for 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves the inhibition of the hexameric helicase of JC polyomavirus large T antigen . This compound acts as an ATP-competitive inhibitor , disrupting the viral replication pathway by binding to the active site of the helicase enzyme. This inhibition can lead to a decrease in viral load in infected individuals, indicating its potential use in antiviral therapies.
The biochemical properties of this compound reveal its interaction with various enzymes and proteins. Notably, it inhibits phosphoinositide 3-kinase (PI3K) , a crucial enzyme involved in cell signaling pathways. The inhibition of PI3K can significantly impact cellular functions such as growth, proliferation, differentiation, and survival.
Table 1: Inhibitory Activity Against PI3K
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide | < 10 | PI3K |
| Other Thiazolo Derivatives | Varies | PI3K |
Cellular Effects
In cellular studies, 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has demonstrated significant effects on various cell types. By inhibiting PI3K activity, it influences key signaling pathways that regulate cell growth and metabolism. This makes it particularly relevant for conditions characterized by overactive cell proliferation such as cancer.
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of thiazolo[5,4-b]pyridine derivatives, highlighting that specific functional groups are critical for their biological activity. For instance:
- The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity against cancer cell lines.
- Compounds with thiazole rings have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer models .
Case Study: Antitumor Activity
A study evaluating the antitumor effects of similar thiazole-based compounds found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. This indicates a strong potential for developing new anticancer drugs based on the thiazolo[5,4-b]pyridine scaffold.
Q & A
Basic: What are the key steps in synthesizing 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide, and how are intermediates characterized?
Answer:
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazolo[5,4-b]pyridine core using phosphorus pentasulfide or similar reagents to cyclize precursors like aminopyridines .
- Step 2: Introduction of the 4-aminophenyl group via nucleophilic substitution or coupling reactions .
- Step 3: Acetamide formation through condensation of 2-phenoxyacetic acid derivatives with the amino-functionalized intermediate under coupling agents (e.g., EDC/HOBt) .
Intermediate Characterization:
- Nuclear Magnetic Resonance (NMR): Confirms regiochemistry of the thiazolo-pyridine ring and acetamide linkage .
- Mass Spectrometry (MS): Validates molecular weight and purity at each stage .
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and isolates intermediates .
Basic: What spectroscopic and chromatographic methods confirm the structure and purity of this compound?
Answer:
- 1H/13C NMR: Assigns proton environments (e.g., phenoxy aromatic protons at δ 6.8–7.2 ppm) and carbon backbone .
- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O, ~1680 cm⁻¹) and thiazole ring (C=N, ~1600 cm⁻¹) vibrations .
- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass (e.g., [M+H]+ calculated for C21H16N3O2S: 398.0962) .
- HPLC-PDA: Assesses purity (>95%) and detects trace impurities using reverse-phase C18 columns .
Advanced: How can reaction conditions be optimized to improve yield of the thiazolo[5,4-b]pyridine core?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for thiazole formation .
- Catalyst Use: Lewis acids like ZnCl2 improve regioselectivity during heterocycle synthesis .
- Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct minimization .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) with comparable yields .
Example Optimization Table:
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Toluene | DMF | 45% → 72% |
| Temperature | 60°C | 100°C | 50% → 68% |
| Catalyst | None | ZnCl2 (10 mol%) | 55% → 80% |
Advanced: How to resolve contradictions between computational predictions and experimental spectroscopic data?
Answer:
- Case Study: Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism in the thiazolo-pyridine ring.
- Solution 1: Compare experimental data with DFT-calculated shifts (B3LYP/6-31G* level) .
- Solution 2: Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Example: A predicted singlet for the acetamide NH (δ 8.2 ppm) may split into a doublet due to coupling with adjacent protons, requiring revised computational models .
Basic: What biological targets are associated with the thiazolo[5,4-b]pyridine moiety in this compound?
Answer:
- Kinase Inhibition: The thiazolo-pyridine scaffold mimics ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
- Antimicrobial Activity: Sulfur-containing heterocycles disrupt bacterial cell wall synthesis .
- In Vitro Validation: IC50 values against target enzymes are measured via fluorescence polarization assays .
Advanced: What in silico methods predict target proteins, and how are these validated experimentally?
Answer:
- Molecular Docking: AutoDock Vina screens the compound against Protein Data Bank (PDB) entries (e.g., 4HJO for EGFR) .
- Molecular Dynamics (MD): Simulates binding stability over 100 ns trajectories (RMSD < 2.0 Å indicates stable interactions) .
- Experimental Validation:
- Surface Plasmon Resonance (SPR): Measures binding affinity (KD values) .
- Crystallography: Co-crystallization with target proteins confirms binding poses (e.g., PDB deposition 7XYZ) .
Advanced: How to address low reproducibility in biological assays for this compound?
Answer:
- Source 1: Batch-to-batch purity variations (e.g., <95% purity reduces activity).
- Fix: Repurify via preparative HPLC .
- Source 2: Solubility issues in assay buffers (DMSO >1% may denature proteins).
- Fix: Use cyclodextrin-based solubilization or pro-drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
